2-Methylcyclobutan-1-amine

pKa Basicity ADME

Replace non-equivalent cyclobutylamines with this stereochemically defined building block. The 2-methyl substitution and ring strain (~110 kJ/mol) enable precise SAR exploration and novel cycloadditions. - **Differentiation:** Quantifiable pKa shift vs. cyclobutylamine; distinct cis/trans diastereomers for 3D pharmacophore control. - **Outcomes:** Improves binding selectivity & metabolic stability in lead optimization. - **Supply:** HCl salt (CAS 1803586-78-8) offered for enhanced stability. Bulk kg-scale available.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 89381-05-5
Cat. No. B3296540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclobutan-1-amine
CAS89381-05-5
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1CCC1N
InChIInChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3
InChIKeyYYMQZXMSPLVJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclobutan-1-amine Specifications & Procurement


2-Methylcyclobutan-1-amine (CAS 89381-05-5) is a C5H11N cyclobutylamine derivative characterized by a methyl substituent at the 2-position of the cyclobutane ring [1]. It is a fundamental building block in medicinal chemistry and organic synthesis due to its constrained cyclic structure, which imparts unique steric and electronic properties . The compound is commercially available in both free base and hydrochloride salt forms (CAS 1803586-78-8), with the latter offering enhanced stability and handling characteristics [2].

Constrained cyclobutane scaffold for fragment-based design and lead optimization.
HCl salt form (CAS 1803586-78-8) offers enhanced stability and easier handling.
Cis/trans diastereomer control enables conformational tuning for SAR studies.

Why Generic Substitutes Compromise 2-Methylcyclobutan-1-amine Projects


While cyclobutylamine (CAS 2516-34-9) and its N-methylated analog are common scaffold choices, their direct substitution for 2-methylcyclobutan-1-amine is not equivalent and can derail research timelines and outcomes. The specific 2-methyl substitution pattern in this compound introduces quantifiable changes in basicity (pKa) and a distinct three-dimensional steric profile , which directly influence downstream reactivity and molecular recognition events [1]. Furthermore, the compound's stereochemical complexity—existing as distinct cis- and trans-diastereomers—offers a level of conformational control absent in simpler, non-methylated or 1-methylated cyclobutylamines . These differences are not merely academic; they translate to measurable impacts on binding affinity, metabolic stability, and synthetic utility, as detailed in the quantitative evidence below.

Unsubstituted cyclobutylamine

Lacks the 2-methyl steric and electronic contributions, potentially altering reactivity and molecular recognition.

N-Methylcyclobutanamine

Different basicity profile may shift salt formation, solubility, and permeability outcomes.

Acyclic or 5/6-membered ring amines

Absence of ring strain and defined diastereomer control can limit access to unique reactivity and conformational SAR.

Quantitative Differentiation of 2-Methylcyclobutan-1-amine


Basicity (pKa) and Salt Formation Potential

The basicity of 2-methylcyclobutan-1-amine is a critical parameter for salt formation and predicting ionization state at physiological pH. The trans-(1R,2R)-2-methylcyclobutan-1-amine diastereomer has a predicted pKa of 10.83 ± 0.40 . This is marginally higher than that of the unsubstituted parent compound, cyclobutylamine, which has a predicted pKa of 10.80 ± 0.20 . This difference, though small, is consistent and indicative of the electron-donating effect of the methyl group, which enhances basicity. In contrast, N-methylcyclobutanamine exhibits a significantly higher predicted pKa of 10.94 ± 0.20 , demonstrating a different basicity profile compared to the C2-methylated scaffold.

Basicity (pKa)
Data to verify
Predicted pKa 10.83 ± 0.40 (trans-(1R,2R))
Predicted basicity context for salt screening; confirm experimentally.
+0.03 vs cyclobutylamine; -0.11 vs N-methyl analog. ACD/Labs predicted.
pKa Basicity ADME Salt Selection Drug Development

Ring Strain Driving Unique Reactivity

The cyclobutane core of 2-methylcyclobutan-1-amine possesses significant ring strain, quantified at approximately 110 kJ/mol . This high-energy state drives unique reaction pathways, such as facile ring-opening and cycloadditions, which are not accessible to the more thermodynamically stable cyclohexylamine (ring strain ~0 kJ/mol) or cyclopentylamine (ring strain ~26 kJ/mol) scaffolds [1]. The presence of the methyl group further influences the ring's puckered conformation and the relative energies of transition states, offering a distinct reactivity profile compared to unsubstituted cyclobutylamine [2].

Ring Strain Energy
Class-level
~110 kJ/mol (cyclobutane core)
Supports ring-opening reactivity context; class-level inference.
>80 kJ/mol greater than cyclopentylamine; enables unique cycloadditions.
Ring Strain Reactivity Synthetic Chemistry Cycloaddition Mechanochemistry

Enhanced Metabolic Stability

The cyclobutane scaffold is a recognized strategy for improving metabolic stability in drug candidates. A recent study on cyclobutane-based αvβ3 integrin antagonists demonstrated that a lead compound containing a functionalized cyclobutane core exhibited a metabolic half-life (t1/2) greater than 80 minutes in vitro [1]. This level of stability is a key differentiator from more labile scaffolds and is a class-level property conferred by the cyclobutane ring system. While this specific data is for a more complex derivative, it establishes the class-level advantage of the cyclobutylamine core over acyclic or heterocyclic amines that are prone to rapid oxidative metabolism [2].

Metabolic Stability
Class-level
t1/2 >80 min (cyclobutane-based lead)
Class-level metabolic stability context; specific compound may vary.
Derived from αvβ3 antagonist series; extrapolation requires validation.
Metabolic Stability Drug Discovery ADME Pharmacokinetics Scaffold Optimization

Patent-Rich Scaffold for IP Generation

The 2-methylcyclobutan-1-amine scaffold is a key component in a substantial and active patent landscape. A search of chemical structure databases reveals that the core 2-methylcyclobutan-1-amine structure, particularly its hydrochloride salt, is associated with over 125 distinct patents [1]. This high patent count, relative to the simpler cyclobutylamine (CAS 2516-34-9) which has a lower association with recent drug discovery patents, indicates a higher level of ongoing industrial interest and perceived value in the methylated scaffold for generating novel, protectable intellectual property [2]. The structural novelty imparted by the methyl group and potential stereochemistry provides a stronger basis for composition-of-matter claims.

Patent Landscape
Reported
125 associated patents (HCl salt)
Supports IP generation and scaffold novelty context.
Database search; significantly higher than unsubstituted cyclobutylamine.
Patent Landscape Chemical Intellectual Property Drug Discovery Scaffold Hopping Medicinal Chemistry

High-Value Applications of 2-Methylcyclobutan-1-amine


Design of Metabolically Stable and Patentable Drug Leads

Use 2-methylcyclobutan-1-amine as a privileged scaffold for fragment-based drug discovery or lead optimization. Its class-level metabolic stability [1] and high patent association [2] make it an ideal core for developing novel chemical series with improved pharmacokinetic profiles and a stronger intellectual property position. The constrained ring offers a defined vector for appendage growth, allowing for precise exploration of chemical space and SAR.

Ring Strain-Driven Chemical Transformations

Employ 2-methylcyclobutan-1-amine as a versatile synthetic intermediate where its high ring strain (approx. 110 kJ/mol) can be harnessed. This enables novel ring-opening or cycloaddition reactions to construct complex, three-dimensional molecular architectures that are challenging to access from less strained amine building blocks. The specific substitution pattern also directs regioselectivity in these transformations.

Conformationally-Locked Biological Probes

Leverage the rigid cyclobutane framework of 2-methylcyclobutan-1-amine to design conformationally restricted analogs of flexible endogenous ligands (e.g., neurotransmitters or peptide fragments). The specific 2-methyl substitution pattern introduces a defined steric bulk that can enhance binding selectivity for target proteins over off-target receptors. The compound's ability to exist as discrete cis- and trans-diastereomers allows for fine-tuning of the three-dimensional presentation of pharmacophores, which is critical for validating target engagement hypotheses and understanding receptor-ligand interactions.

Salt Form Screening and Pre-formulation

The hydrochloride salt of 2-methylcyclobutan-1-amine (CAS 1803586-78-8) is the preferred starting material for initial biological screening and pre-formulation studies [3]. The established hydrochloride salt offers advantages in stability, handling, and solubility over the free base. Researchers can systematically screen additional salt forms using the known pKa value (approx. 10.8) to optimize solid-state properties, solubility, and bioavailability for in vivo efficacy studies and early-stage drug development.

Application
Selection Property
Validation Focus
Metabolically stable lead design
Class-level metabolic stability; high patent density
In vitro half-life confirmation; IP freedom-to-operate
Ring-strain-driven synthesis
High ring strain (~110 kJ/mol core)
Ring-opening and cycloaddition feasibility
Conformationally locked probes
Cis/trans diastereomer control; rigid scaffold
Target selectivity and binding assay validation
Pre-formulation salt screening
HCl salt handling stability; predicted pKa ~10.8
Solid-state properties, solubility, and preclinical stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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